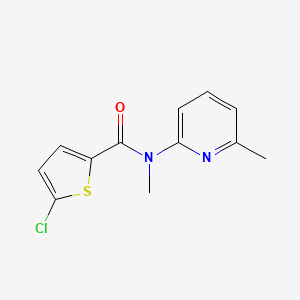
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as cyclobutane-containing benzodiazepine (CBBD), is a novel class of benzodiazepines that has gained attention in the scientific community due to its potential therapeutic applications. CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.
Mécanisme D'action
CBBD acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. CBBD enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects of CBBD.
Biochemical and Physiological Effects:
CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant effects. These effects are mediated through the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. CBBD enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects of CBBD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBBD is its ability to selectively bind to the GABA receptor, leading to fewer side effects compared to other benzodiazepines. Additionally, CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant effects at lower doses compared to other benzodiazepines. However, one limitation of CBBD is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CBBD. One area of research could focus on the development of novel CBBD analogs that exhibit improved solubility and bioavailability. Additionally, further studies could investigate the potential therapeutic applications of CBBD for the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, studies could investigate the potential use of CBBD in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of CBBD involves the reaction between cyclobutanecarboxylic acid and o-phenylenediamine. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline powder that is purified using chromatography techniques.
Applications De Recherche Scientifique
CBBD has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that CBBD exhibits anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, CBBD has been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.
Propriétés
IUPAC Name |
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-8-9-16(14(18)10-4-3-5-10)12-7-2-1-6-11(12)15-13/h1-2,6-7,10H,3-5,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARFGBIZVXURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)


![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)
![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)